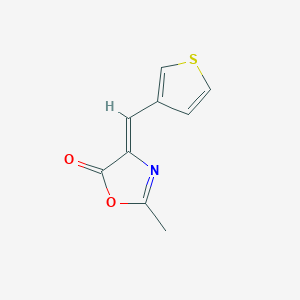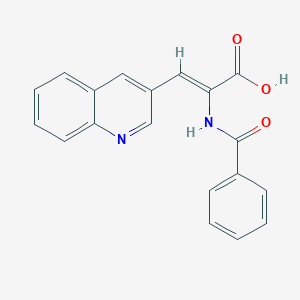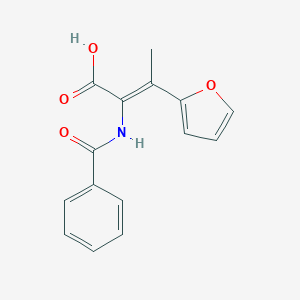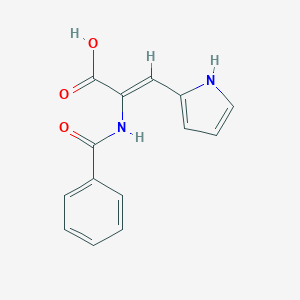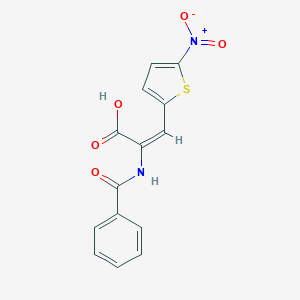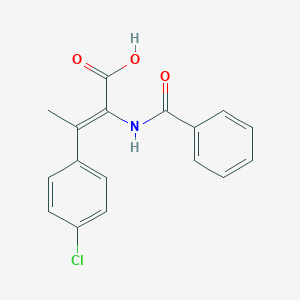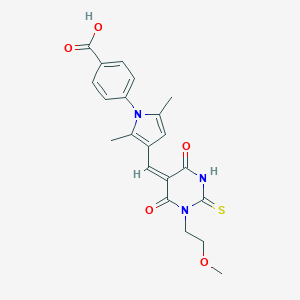
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a thiourea derivative and a β-keto ester under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Pyrimidine and Pyrrole Rings: The two rings are coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the pyrimidine ring could yield a dihydropyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound’s unique properties could make it useful in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cell surface receptors, triggering signaling pathways that lead to specific cellular responses.
Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid include:
This compound derivatives: These compounds have similar structures but with different substituents on the pyrimidine or pyrrole rings.
Other Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine rings but different functional groups.
Other Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid have similar pyrrole rings but different functional groups.
The uniqueness of this compound lies in its combination of functional groups, which gives it unique chemical and biological properties.
Eigenschaften
Molekularformel |
C21H21N3O5S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[3-[(E)-[1-(2-methoxyethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O5S/c1-12-10-15(13(2)24(12)16-6-4-14(5-7-16)20(27)28)11-17-18(25)22-21(30)23(19(17)26)8-9-29-3/h4-7,10-11H,8-9H2,1-3H3,(H,27,28)(H,22,25,30)/b17-11+ |
InChI-Schlüssel |
JKHQNIAUCRTAJR-GZTJUZNOSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)CCOC |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)CCOC |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326785.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methylphenyl)-1-propenyl]benzamide](/img/structure/B326786.png)
![N-[2-phenyl-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326789.png)
![N-(1-[(cyclohexylamino)carbonyl]-2-{3-nitrophenyl}-1-propenyl)benzamide](/img/structure/B326791.png)
![N-{2-{3-nitrophenyl}-1-[(4-methoxyanilino)carbonyl]-1-propenyl}benzamide](/img/structure/B326792.png)
![N-[1-(anilinocarbonyl)-2-(4-chlorophenyl)-1-propenyl]benzamide](/img/structure/B326794.png)
![4-[1-(4-chlorophenyl)ethylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B326798.png)
![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B326799.png)
